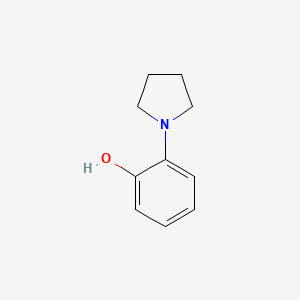

2-(Pyrrolidin-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSBDRFDXWRZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370535 | |

| Record name | 2-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4787-77-3 | |

| Record name | 2-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4787-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol

CAS Number: 4787-77-3

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a біfunctional aromatic compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses the current understanding of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₃NO, is a substituted phenol featuring a pyrrolidine ring at the ortho position.[1][2] Its structural characteristics impart a unique set of properties that are summarized in the tables below.

Identification and Structural Data

| Identifier | Value | Reference |

| CAS Number | 4787-77-3 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1] |

| SMILES | OC1=CC=CC=C1N1CCCC1 | [1] |

| InChI | InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | [2] |

| InChIKey | ZGSBDRFDXWRZAE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 108-112 °C | |

| Boiling Point | 279.1 ± 23.0 °C (Predicted) | |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.30 ± 0.30 (Predicted) | |

| Water Solubility | Insoluble | |

| XLogP3 | 2.2 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

A plausible and efficient route for the synthesis of this compound is the palladium-catalyzed cross-coupling of 2-bromophenol with pyrrolidine. This reaction, a variant of the Buchwald-Hartwig amination, is a powerful tool for constructing C-N bonds.[3][4][5][6]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

2-Bromophenol

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or a Josiphos-type ligand)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with palladium(II) acetate and the chosen phosphine ligand.

-

The anhydrous solvent is added, and the mixture is stirred for a few minutes to allow for the formation of the active Pd(0) catalyst.

-

2-Bromophenol and the base are then added to the flask.

-

Finally, pyrrolidine is added dropwise to the reaction mixture.

-

The reaction vessel is sealed and heated to the appropriate temperature (typically between 80-120 °C) with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Experimental Workflow Diagram:

Caption: General workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the pyrrolidine motif is a common scaffold in a multitude of biologically active compounds, including many FDA-approved drugs.[7] Derivatives of pyrrolidine have been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[8][9]

Based on the structural features of this compound (a phenol and a tertiary amine), it is plausible to hypothesize potential interactions with various biological targets. For instance, structurally related phenolic compounds are known to modulate numerous signaling pathways, and pyrrolidine-containing molecules often interact with receptors and enzymes in the central nervous system.[10][11]

Hypothetical Signaling Pathway Interactions

Given the absence of direct experimental evidence, the following signaling pathway diagrams are presented as hypothetical and are based on the known activities of structurally similar compounds. These are intended to serve as a guide for future research into the biological effects of this compound.

Hypothetical Interaction with Sigma Receptors:

Some N-substituted phenolic compounds have been shown to interact with sigma receptors, which are involved in various cellular functions including cell survival and apoptosis.[10]

Caption: Hypothetical signaling pathways modulated by this compound via sigma receptors.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[2]

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While its biological activity remains largely unexplored, its structural similarity to known bioactive molecules suggests a potential for interesting pharmacological effects. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation, enabling further studies into its biological profile. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-(Pyrrolidin-1-yl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 4787-77-3), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates available quantitative data, outlines standard experimental methodologies for property determination, and presents logical workflows relevant to its characterization. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational resource for further investigation and application of this molecule.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with a pyrrolidine group at the ortho position. Its structure combines the characteristics of a phenol and a cyclic tertiary amine.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The known properties of this compound are summarized below. It is important to note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [1][3][5] |

| Appearance | Cream to orange to red to brown crystals or powder | [2] |

| Melting Point | 108-112 °C | [3][4][6] |

| Boiling Point | 279.1 ± 23.0 °C (Predicted) | [4] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Insoluble | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 (XLogP3) | [5][7] |

| pKa (Acid Dissociation Constant) | 10.30 ± 0.30 (Predicted) | [4] |

Experimental Protocols for Property Determination

While specific experimental reports for determining the are not detailed in the available literature, this section outlines the standard methodologies that are broadly applied for such characterizations.[8][9]

Melting Point Determination

The melting point is a fundamental property indicating the purity of a solid compound.

-

Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[10] The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[10] A narrow melting range typically signifies a high degree of purity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

-

Methodology: Simple distillation is the standard method for determining the boiling point of a liquid.[10] The compound is heated in a distillation flask connected to a condenser and a collection vessel. A thermometer is placed so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[10] The stable temperature recorded during distillation is the boiling point.[10]

Solubility Assessment

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development.

-

Methodology: A common method involves adding a measured amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Measurement

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

-

Methodology: The "shake-flask" method is the traditional and most reliable technique.[11] A solution of the compound is prepared in either 1-octanol or water. This solution is then mixed with an equal volume of the other solvent in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is achieved.[11] The phases are then separated by centrifugation, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[9]

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.

-

Methodology: Potentiometric titration is a widely used method.[11] A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, which can be determined from the midpoint of the titration curve.[11] Spectrophotometric methods can also be used if the ionized and un-ionized forms of the compound have different UV-Vis absorbance spectra.[11]

Synthesis and Workflow Visualizations

While a definitive, optimized synthesis for this compound is not provided in the surveyed literature, a plausible synthetic route involves the reaction of phenol with pyrrolidine.[12] The general workflow for synthesizing and characterizing a compound like this is depicted below.

References

- 1. This compound | CAS 4787-77-3 [matrix-fine-chemicals.com]

- 2. 2-(1-Pyrrolidinyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-(1-Pyrrolidinyl)phenol, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-(1-PYRROLIDINO)PHENOL | 4787-77-3 [amp.chemicalbook.com]

- 5. This compound | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. 2-pyrrolidin-1-ylphenol [chembk.com]

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a bifunctional organic molecule featuring a phenolic hydroxyl group and a tertiary amine within a pyrrolidine ring. The document details its chemical identity, physicochemical properties, spectroscopic data, a proposed synthetic pathway, and the therapeutic context of the broader pyrrolidinyl-phenol scaffold.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] It is also known by synonyms such as 2-(1-pyrrolidinyl)phenol and N-(2-Hydroxyphenyl)pyrrolidine.[1][4]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 4787-77-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| Melting Point | 108-112 °C | [4][5] |

| Boiling Point | 279.1±23.0 °C (Predicted) | [4] |

| pKa | 10.30±0.30 (Predicted) | [4] |

| Water Solubility | Insoluble | [4] |

| SMILES | OC1=CC=CC=C1N1CCCC1 | [2][3] |

| InChI Key | ZGSBDRFDXWRZAE-UHFFFAOYSA-N |[2][3] |

Table 2: Spectroscopic Data Summary

| Technique | Observed/Expected Features | Source |

|---|---|---|

| ¹H NMR | Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. The ortho position of the pyrrolidine ring relative to the hydroxyl group is expected to create complex splitting patterns. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm, with its shift being highly dependent on solvent and concentration. | [6] |

| FTIR | Spectra available via KBr pellet technique. | [1] |

| ATR-IR | Spectra available via ATR-Neat technique. | [1] |

| GC-MS | NIST Mass Spectrometry Data Center Number: 340474. Key peaks observed at m/z 163, 162, 120. |[1] |

Experimental Protocols: Synthesis

While a specific protocol for this compound is not extensively documented in readily available literature, a reliable synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of its isomer, 4-(pyrrolidin-1-yl)phenol.[7] The proposed method involves the direct N-alkylation of 2-aminophenol with 1,4-dihalobutane.

Proposed Synthesis: N-Alkylation of 2-Aminophenol

This protocol describes the synthesis of this compound from 2-aminophenol and 1,4-dibromobutane. The reaction proceeds via a nucleophilic substitution where the amino group of 2-aminophenol acts as the nucleophile. An intramolecular cyclization follows to form the pyrrolidine ring.

Materials and Reagents:

-

2-Aminophenol

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq), potassium carbonate (2.5 eq) as the base, and DMF (approximately 8-10 mL per gram of 2-aminophenol).

-

Addition of Alkylating Agent: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add 1,4-dibromobutane (1.1 eq) dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

References

- 1. This compound | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1-Pyrrolidinyl)phenol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CAS 4787-77-3 [matrix-fine-chemicals.com]

- 4. 2-(1-PYRROLIDINO)PHENOL | 4787-77-3 [amp.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Pyrrolidin-1-yl)phenol (CAS No: 4787-77-3), a molecule of interest in medicinal chemistry and materials science. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and presents standardized experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for this compound. It should be noted that where specific experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided to offer a comparative and predictive perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | Phenolic -OH |

| ~ 6.8 - 7.2 | Multiplet | 4H | Aromatic C-H |

| ~ 3.2 - 3.4 | Multiplet | 4H | Pyrrolidine N-CH₂ |

| ~ 1.9 - 2.1 | Multiplet | 4H | Pyrrolidine -CH₂-CH₂- |

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration. The aromatic region is expected to show a complex multiplet pattern due to ortho substitution.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 - 155 | C-OH (Aromatic) |

| ~ 135 - 140 | C-N (Aromatic) |

| ~ 115 - 125 | Aromatic C-H |

| ~ 50 - 55 | Pyrrolidine N-CH₂ |

| ~ 20 - 25 | Pyrrolidine -CH₂-CH₂- |

Note: These are estimated chemical shifts. The exact values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenol |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1580 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Phenol |

| 1150 - 1250 | Strong | C-N Stretch | Aryl Amine |

| 740 - 760 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Abundance | Notes |

| 163.10 | [M]⁺• | High | Molecular Ion (Nominal Mass: 163.22) |

| 162.09 | [M-H]⁻ | High | Deprotonated Molecule (Negative Ion Mode) |

| 164.11 | [M+H]⁺ | High | Protonated Molecule (Positive Ion Mode) |

| 186.09 | [M+Na]⁺ | Medium | Sodium Adduct |

| 120 | Fragment Ion | High | Likely loss of C₃H₇ (propyl radical) from the pyrrolidine ring |

Data sourced from PubChem CID 2734845 and predicted values from PubChemLite.[1]

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following sections detail standardized methodologies for the spectroscopic analysis of this compound.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a novel or synthesized compound like this compound typically follows a set sequence of spectroscopic analyses to confirm its identity and purity.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, which is less sensitive, several hundred to thousands of scans may be necessary, often utilizing proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in splitless mode.

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

References

Technical Guide: Predicted ¹H NMR Spectrum of 2-(Pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(Pyrrolidin-1-yl)phenol. The information herein is intended to support the identification, characterization, and quality control of this compound in research and development settings. This document summarizes the predicted chemical shifts, multiplicities, and coupling constants and provides a standard experimental protocol for acquiring such data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems and known chemical shifts for N-aryl pyrrolidines and substituted phenols. The proximity of the electron-donating pyrrolidinyl group and the hydroxyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 5.0 - 9.0 | Broad Singlet | - |

| H-6 | ~7.15 | Doublet of Doublets (dd) | J ≈ 7.8, 1.5 |

| H-4 | ~7.10 | Triplet of Doublets (td) | J ≈ 7.8, 1.5 |

| H-3 | ~6.95 | Doublet of Doublets (dd) | J ≈ 7.8, 1.5 |

| H-5 | ~6.85 | Triplet of Doublets (td) | J ≈ 7.8, 1.5 |

| N-CH₂ (α-protons) | 3.0 - 3.4 | Multiplet | - |

| CH₂ (β-protons) | 1.9 - 2.1 | Multiplet | - |

Note: The chemical shift of the phenolic proton (OH) is highly dependent on solvent, concentration, and temperature and may exchange with deuterium in the presence of D₂O.

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments in the this compound molecule, which give rise to the predicted ¹H NMR spectrum.

Caption: Logical diagram of proton environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Materials and Equipment

-

Sample: this compound

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks, pipettes, and a balance.

2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If an internal standard is not already present in the solvent, add a small amount of TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Acquire the Free Induction Decay (FID).

-

(Optional) To confirm the phenolic OH peak, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and reacquire the spectrum. The broad singlet corresponding to the OH proton should disappear or significantly diminish in intensity.[1][2]

4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

This comprehensive guide provides a robust framework for the ¹H NMR analysis of this compound, aiding researchers in its unambiguous identification and characterization.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

In Silico ADMET Profiling of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-(Pyrrolidin-1-yl)phenol, a novel small molecule with potential pharmacological applications. In the absence of direct experimental data, this document outlines a structured approach utilizing established in silico methodologies to forecast the compound's pharmacokinetic and toxicological properties. This guide details the computational protocols for ADMET prediction and presents the resulting quantitative data in structured tables. Furthermore, it visualizes the in silico ADMET workflow and potential metabolic pathways using Graphviz diagrams, offering a robust framework for the initial assessment of this compound in early-stage drug discovery.

Introduction

This compound is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The combination of these chemical features suggests potential biological activity, making it a molecule of interest for further investigation. Early assessment of ADMET properties is critical in the drug discovery pipeline to identify and mitigate potential liabilities that could lead to late-stage attrition.[1] In silico modeling provides a rapid and cost-effective means to predict these properties, guiding lead optimization and reducing the reliance on extensive experimental testing in the initial phases.[2][3][4] This guide presents a hypothetical, yet representative, in silico ADMET analysis for this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its ADMET profile. The computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H13NO | PubChem[5] |

| Molecular Weight | 163.22 g/mol | PubChem[5] |

| XLogP3 | 2.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Polar Surface Area | 23.5 Ų | PubChem[5] |

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. This compound | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Computational Modeling of 2-(Pyrrolidin-1-yl)phenol Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 2-(Pyrrolidin-1-yl)phenol, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document outlines a robust, hypothetical series of in silico analyses based on established methodologies for analogous phenolic and pyrrolidine-containing compounds. The guide details protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents illustrative quantitative data in structured tables and visualizes a potential signaling pathway and experimental workflows using Graphviz diagrams. The objective is to equip researchers with a foundational methodology to initiate computational investigations into the interactions of this compound and similar novel small molecules.

Introduction

This compound is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The pyrrolidine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to introduce favorable stereochemistry and improve physicochemical properties such as solubility. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential interactions with biological macromolecules. In silico modeling offers a time- and cost-effective approach to predict the biological targets, binding affinities, and pharmacokinetic profiles of novel compounds like this compound before extensive experimental validation. This guide provides a detailed walkthrough of a typical computational workflow for characterizing such a molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines a protocol using the widely used software AutoDock Vina.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein, for this example, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the MAPK signaling pathway.

Software:

-

Avogadro: For 3D structure generation and initial optimization.

-

AutoDock Tools (ADT): For preparing ligand and receptor files.

-

AutoDock Vina: For performing the docking simulation.

-

PyMOL or UCSF Chimera: For visualization and analysis of results.

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound in Avogadro.

-

Perform an initial geometry optimization using the MMFF94 force field.

-

Save the structure as a PDB file.

-

Open the PDB file in AutoDock Tools.

-

Assign Gasteiger charges.

-

Detect the rotatable bonds.

-

Save the prepared ligand in PDBQT format (ligand.pdbqt).

-

-

Receptor Preparation:

-

Download the crystal structure of MEK1 from the Protein Data Bank (e.g., PDB ID: 1S9J).

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens.

-

Assign Kollman charges.

-

Save the prepared receptor in PDBQT format (receptor.pdbqt).

-

-

Grid Box Generation:

-

In AutoDock Tools, with the receptor loaded, define the search space (grid box) to encompass the known active site of MEK1.

-

Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.

-

Save the grid parameter file.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run AutoDock Vina from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

-

-

Analysis of Results:

-

Visualize the docked poses in results.pdbqt along with the receptor in PyMOL or UCSF Chimera.

-

Analyze the binding interactions (hydrogen bonds, hydrophobic interactions) for the best-scoring pose.

-

The binding affinity (in kcal/mol) is reported in the log.txt file.

-

Data Presentation: Docking Results

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| MEK1 | 1S9J | This compound | -8.2 | Lys97, Met149, Ser212 |

| ERK2 | 2ERK | This compound | -7.5 | Gln105, Asp106, Lys149 |

| p38α | 1A9U | This compound | -7.9 | Met109, Gly110, Lys53 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol: Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-MEK1 complex and characterize the key interactions over a simulation trajectory.

Software:

-

CHARMM36 force field: For parameterizing the protein and ligand.

-

CGenFF server: For generating ligand topology and parameters.

-

VMD or UCSF Chimera: For visualization and analysis.

Methodology:

-

System Preparation:

-

Use the best-scoring docked pose of the this compound-MEK1 complex as the starting structure.

-

Generate the topology for the ligand using the CGenFF server and convert it to GROMACS format.

-

Merge the protein and ligand topologies.

-

Place the complex in a cubic simulation box with a minimum distance of 1.0 nm between the complex and the box edges.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration (0.15 M).

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) for 100 ps, with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for 1 ns, with position restraints on the protein heavy atoms.

-

-

-

Production MD:

-

Run the production MD simulation for at least 100 ns without any restraints.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze hydrogen bond formation and other non-covalent interactions throughout the simulation.

-

Perform clustering analysis to identify dominant conformations of the complex.

-

Data Presentation: MD Simulation Stability Metrics

| Simulation Time (ns) | Protein RMSD (nm) | Ligand RMSD (nm) | Average Number of H-bonds |

| 100 | 0.25 ± 0.05 | 0.12 ± 0.03 | 2.5 ± 0.8 |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. This can be performed using various web-based tools and computational models.

Experimental Protocol: ADMET Prediction

Objective: To predict the pharmacokinetic and toxicity properties of this compound.

Software/Web Servers:

-

SwissADME: For a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: For predicting a wide range of ADMET properties.

Methodology:

-

Input:

-

Obtain the SMILES string for this compound.

-

Submit the SMILES string to the SwissADME and pkCSM web servers.

-

-

Analysis:

-

Analyze the output for key parameters, including:

-

Physicochemical Properties: Molecular Weight, LogP, Solubility.

-

Pharmacokinetics: Human Intestinal Absorption, Blood-Brain Barrier (BBB) permeability, CYP450 inhibition.

-

Drug-Likeness: Lipinski's Rule of Five, Veber's Rule.

-

Toxicity: AMES toxicity, hERG inhibition.

-

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 163.22 | < 500 |

| LogP | 2.35 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 2 | < 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeant | Yes | Yes |

| CYP2D6 Inhibitor | Yes | No is preferred |

| AMES Toxicity | Non-toxic | Non-toxic |

| hERG I Inhibitor | No | No |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which can help in understanding its reactivity and interaction mechanisms.[5]

Experimental Protocol: Quantum Chemical Calculations

Objective: To calculate the electronic properties of this compound.

Software:

-

Gaussian: For performing quantum chemical calculations.

Methodology:

-

Geometry Optimization:

-

Optimize the geometry of this compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[6]

-

-

Property Calculation:

-

Perform a single-point energy calculation on the optimized geometry to obtain electronic properties.

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.

-

Data Presentation: Quantum Chemical Properties

| Property | Calculated Value (Hartree) |

| Total Energy | -554.7 |

| HOMO Energy | -0.21 |

| LUMO Energy | 0.05 |

| HOMO-LUMO Gap | 0.26 |

Visualization of Workflows and Pathways

Experimental and Logical Workflows

Caption: Computational workflow for modeling this compound interactions.

Hypothetical Signaling Pathway Modulation

Phenolic compounds are known to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[7][8][9][10][11]

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a detailed, albeit hypothetical, roadmap for the computational characterization of this compound. By following the outlined protocols for molecular docking, molecular dynamics, ADMET prediction, and quantum chemical calculations, researchers can generate valuable preliminary data on the potential bioactivity and drug-likeness of this and other novel compounds. These in silico methods are indispensable tools in modern drug discovery, enabling the prioritization of candidates for synthesis and experimental testing, thereby accelerating the development of new therapeutic agents.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Protein-Ligand Complex [mdtutorials.com]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. GROMACS Tutorials [mdtutorials.com]

- 5. Quantum chemical parameters predict phenol derivatives' MIC. [wisdomlib.org]

- 6. Influence of Gaussian calculation method settings on QSRR model accuracy for DFT-calculated phenolic acid solubility energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Quantum Chemical Analysis of 2-(Pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 2-(Pyrrolidin-1-yl)phenol. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, standardized methodology based on established computational techniques, particularly Density Functional Theory (DFT). The aim is to furnish researchers with a structured approach to investigate the molecular properties of this compound, which are crucial for understanding its potential applications in medicinal chemistry and materials science.

Introduction to this compound

This compound is an organic molecule featuring a phenol group substituted with a pyrrolidine ring at the ortho position. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds and FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is essential for predicting its behavior in biological systems and for the rational design of novel derivatives with enhanced therapeutic potential.

Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective means to elucidate these properties before undertaking extensive experimental synthesis and testing.[3]

Computational Methodology

The following section details a standardized protocol for performing quantum chemical calculations on this compound. This methodology is derived from common practices in computational chemistry for similar phenolic and heterocyclic compounds.[4][5][6][7][8]

Molecular Structure and Optimization

The initial step involves generating the 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or ChemDraw. The resulting structure must then be optimized to find its lowest energy conformation. This is typically achieved using DFT methods.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5][6][7][8]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing non-covalent interactions and electronic properties.[6]

-

Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed, using water as the solvent.

The successful completion of the geometry optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation, indicating that a true energy minimum has been reached.

Vibrational Analysis

A frequency calculation should be performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of Minimum Energy Structure: As mentioned, the absence of imaginary frequencies confirms a stable structure.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical data can be compared with experimental spectra for validation of the computational model.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and kinetic stability of this compound.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and stability.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations described above. The values presented are illustrative and based on typical results for similar phenolic compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O-H | 0.97 | C-O-H | 109.5 |

| C-O | 1.36 | C-C-O | 120.0 |

| C-N | 1.38 | C-C-N | 121.0 |

| N-C (pyrrolidine) | 1.47 | C-N-C (pyrrolidine) | 109.0 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119.0 - 121.0 |

| C-H (aromatic) | 1.08 | ||

| C-C (pyrrolidine) | 1.54 | ||

| C-H (pyrrolidine) | 1.09 |

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value (Illustrative) | Unit |

| HOMO Energy | -5.50 | eV |

| LUMO Energy | -0.20 | eV |

| HOMO-LUMO Gap | 5.30 | eV |

| Dipole Moment | 2.5 | Debye |

| Total Energy | -550.0 | Hartrees |

| Zero-point vibrational energy | 150.0 | kcal/mol |

| Enthalpy | -549.8 | Hartrees |

| Gibbs Free Energy | -549.9 | Hartrees |

Visualizations

Diagrams are essential for visualizing workflows and relationships in computational chemistry.

Caption: Workflow for Quantum Chemical Calculations of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed computational protocols, researchers can generate valuable data on the geometric, electronic, and spectroscopic properties of this molecule. This theoretical foundation is instrumental for understanding its chemical behavior and for guiding future experimental work in drug discovery and materials science, ultimately enabling the rational design of novel compounds with desired functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Density functional theory calculations and vibrational spectra of 2‐bromo‐4‐chloro phenol and 2‐chloro‐4‐nitro phenol | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-(Pyrrolidin-1-yl)phenol. Due to a lack of specific experimental thermal analysis data for this compound in publicly available literature, this document establishes a predictive framework based on the known properties of its constituent functional groups—a phenol ring and a pyrrolidine moiety—and data from closely related analogues. The experimental protocols provided are standardized methodologies for future laboratory assessment of this compound's thermal characteristics.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Melting Point | 108-112 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 279.1 ± 23.0 °C | ChemicalBook[2] |

| Water Solubility | Insoluble | ChemicalBook[2] |

| Appearance | Cream to orange to red to brown crystals or powder | Thermo Scientific Chemicals[3] |

Predicted Thermal Stability

While specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound is not available, an estimation of its thermal stability can be inferred from related compounds.

Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by heat, light, and alkaline pH. The presence of the electron-donating pyrrolidine group on the phenol ring may influence its thermal stability. Studies on other substituted phenols, such as those used in phenolic resins, indicate that decomposition often occurs at elevated temperatures, with the specific temperature depending on the nature and position of the substituents. For instance, the thermal decomposition of various phenolic resins begins at temperatures above 300°C.

The pyrrolidine ring itself is a saturated heterocycle. In related compounds, such as 1-(2-hydroxyethyl)pyrrolidine, thermal degradation has been studied in the context of CO2 capture, where it is noted to be more stable than primary amines but less stable when blended[2].

It is therefore anticipated that the thermal degradation of this compound would likely initiate at temperatures above its melting point, with significant decomposition occurring at higher temperatures. The degradation process may be complex, involving both the phenolic and pyrrolidinyl moieties.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The C-N bond between the phenol and pyrrolidine rings, and bonds within the pyrrolidine ring, are potential sites for initial fragmentation.

Based on the degradation of similar chemical structures, two primary degradation pathways can be postulated:

-

Cleavage of the C-N Bond: This would lead to the formation of phenol and a pyrrolidine-based radical, which could then undergo further reactions.

-

Ring Opening of the Pyrrolidine Moiety: This could be initiated by hydrogen abstraction followed by ring cleavage, leading to the formation of various unsaturated amine fragments.

These initial degradation products would be highly reactive and likely to undergo further polymerization or fragmentation into smaller volatile molecules. The phenolic hydroxyl group can also participate in radical scavenging reactions, potentially influencing the degradation mechanism.

A proposed logical relationship for the potential thermal degradation is illustrated in the following diagram:

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic studies.

-

Temperature Range: 25 °C to 600 °C, or higher if decomposition is not complete.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other thermal transitions such as glass transitions or decomposition exotherms/endotherms.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating/Cooling Program:

-

Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool to 25 °C at a rate of 10 °C/min.

-

Reheat to a higher temperature (e.g., 350 °C) at 10 °C/min to observe decomposition events.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endotherm and the heat of fusion (ΔHf) from the area under the peak. Any exothermic or endothermic events during the second heating scan would be indicative of decomposition.

A general workflow for the thermal analysis of this compound is depicted below:

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this guide provides a robust predictive framework for researchers. Based on the behavior of analogous phenolic and pyrrolidine-containing compounds, it is anticipated that this compound has a melting point in the range of 108-112 °C and will undergo thermal decomposition at higher temperatures. The degradation is likely to be a complex process involving C-N bond cleavage and/or pyrrolidine ring opening. The detailed experimental protocols for TGA and DSC provided herein offer a clear path for the future empirical determination of these crucial physicochemical parameters. Such data will be invaluable for the safe handling, storage, and application of this compound in research and development.

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a heterocyclic aromatic compound incorporating both a phenol and a pyrrolidine moiety. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, this document consolidates available data on its physicochemical properties, spectral characteristics, and plausible synthetic methodologies. Furthermore, it explores the potential biological significance and applications of this compound by examining the well-established roles of its constituent chemical motifs in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this compound and its derivatives.

Introduction

This compound, with the CAS Registry Number 4787-77-3, is an organic compound characterized by a pyrrolidine ring attached to the ortho position of a phenol ring.[1] The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of natural products and synthetic drugs, valued for its ability to confer desirable physicochemical properties such as increased water solubility and the introduction of stereochemical complexity.[2][3] The phenol group, on the other hand, provides a site for hydrogen bonding and potential antioxidant activity, and serves as a versatile synthetic handle for further molecular elaboration.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is limited. The following tables summarize the available quantitative data, including computed properties from reliable databases.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4787-77-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Melting Point | 108-112 °C | [5] |

| Boiling Point (Predicted) | 279.1 ± 23.0 °C | [5] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.30 ± 0.30 | [5] |

| Water Solubility | Insoluble | [5] |

| XLogP3 | 2.2 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| ¹H NMR (Predicted) | Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: Broad singlet, typically between 5.0-9.0 ppm. | |

| IR Spectra (FTIR, KBr) | Available through spectral databases. | [4] |

| GC-MS | m/z Top Peak: 162, m/z 2nd Highest: 163, m/z 3rd Highest: 120. | [4] |

Synthesis and Experimental Protocols

While a definitive seminal publication on the synthesis of this compound is not apparent, its structure lends itself to preparation through established synthetic organic chemistry methodologies. The most direct approach involves the nucleophilic substitution of a suitable ortho-substituted phenol with pyrrolidine.

General Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and commonly employed method for the synthesis of N-aryl pyrrolidines is the nucleophilic aromatic substitution of an activated aryl halide or sulfonate with pyrrolidine. In the case of this compound, this would typically involve the reaction of an ortho-halophenol with pyrrolidine, often in the presence of a base and sometimes with catalyst mediation.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed experimental protocol for the synthesis of this compound based on standard procedures for similar transformations. This protocol should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

-

2-Fluorophenol (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-fluorophenol and anhydrous potassium carbonate.

-

Add dry DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Slowly add pyrrolidine to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively reported, the pyrrolidine and phenol moieties are present in a wide range of biologically active molecules. This suggests that this compound could serve as a valuable scaffold or intermediate in drug discovery.

The pyrrolidine ring is a key component of numerous FDA-approved drugs, contributing to their efficacy in treating a variety of conditions, including neurological disorders, inflammation, and cancer.[2][6] Derivatives of pyrrolidine have been shown to possess analgesic, anti-inflammatory, and anti-arrhythmic properties.[7][8]

Phenolic compounds are well-known for their antioxidant properties, and functionalized phenols are explored for a range of therapeutic applications.[9] The combination of these two pharmacophores in this compound makes its derivatives interesting candidates for screening for various biological activities. For instance, derivatives of a related compound, 4-(2-(pyrrolidin-1-yl)ethyl)phenol, have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.[10]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrrolidine-containing compounds as kinase inhibitors in oncology, a hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. Many small molecule kinase inhibitors bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent downstream signaling that can lead to cell proliferation and survival.

Conclusion

This compound is a compound of interest due to the presence of two key pharmacophores, the pyrrolidine ring and the phenol group. While its specific discovery and history are not well-documented, its chemical properties and the biological activities of related structures suggest its potential as a valuable building block in medicinal chemistry and materials science. This technical guide has provided a summary of the available data on its properties and has outlined plausible synthetic routes and potential applications. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological activities could lead to the discovery of new therapeutic agents or functional materials.

References

- 1. This compound | CAS 4787-77-3 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, physicochemical and preliminary pharmacological properties of N-[beta-hydroxy-gamma-(N-phenylpiperazinepropyl)]-2-pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Pharmacological Potential of Pyrrolidine-Containing Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of a pyrrolidine ring and a phenolic moiety has given rise to a class of compounds with diverse and significant biological activities. These pyrrolidine-containing phenols have emerged as promising scaffolds in drug discovery, demonstrating a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of novel therapeutics based on this versatile chemical scaffold.

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic molecules with significant biological importance.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with biological macromolecules. When combined with a phenol group, a well-known antioxidant pharmacophore, the resulting hybrid molecules exhibit a synergistic enhancement of their biological profiles. The phenolic hydroxyl group contributes to potent radical scavenging and metal-chelating properties, while the pyrrolidine core can be functionalized to modulate physicochemical properties and target specific receptors or enzymes. This guide explores the multifaceted biological activities of these compounds, providing the necessary technical information to facilitate further research and development in this exciting area.

Key Biological Activities and Quantitative Data

Pyrrolidine-containing phenols have demonstrated a remarkable range of biological activities. This section summarizes the quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.

Anti-inflammatory Activity

A significant number of pyrrolidine-containing phenols exhibit potent anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound/Derivative Class | Assay | Target | IC50 (µM) | Reference |

| Pyrrolo[3,4-d]pyridazinone Derivatives | In vitro enzyme assay | COX-1 | >100 | [3] |

| COX-2 | 0.52 - 22.25 | [3][4] | ||

| Pyrrole Carboxylic Acid Derivatives | In vitro enzyme assay | COX-1 | Varies | [5] |